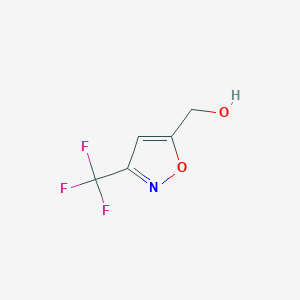

(3-(Trifluoromethyl)isoxazol-5-yl)methanol

Description

Strategic Significance of Trifluoromethyl Groups in Molecular Design

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry and materials science due to its profound impact on a molecule's properties. mdpi.com Its strategic incorporation is often used to enhance biological activity and fine-tune physicochemical characteristics. mdpi.com The -CF3 group is frequently employed as a bioisostere for a methyl group (-CH3) or a chlorine atom, allowing chemists to modify a lead compound's steric and electronic profile. wikipedia.org

Key properties imparted by the trifluoromethyl group include:

High Electronegativity: The fluorine atoms make the -CF3 group a potent electron-withdrawing substituent, which can influence a molecule's acidity, basicity, and ability to participate in hydrogen bonding and electrostatic interactions with biological targets. mdpi.comwikipedia.org

Enhanced Lipophilicity: The -CF3 group generally increases a molecule's lipophilicity (fat solubility), which can improve its ability to permeate biological membranes and influence drug-receptor interactions. mdpi.com

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond. mdpi.com This makes the -CF3 group highly resistant to metabolic oxidation, a crucial factor in increasing the half-life of pharmaceutical compounds. wikipedia.org

Steric Effects: While larger than a hydrogen atom, the -CF3 group has a comparable size to a chlorine atom and is bulkier than a methyl group, allowing it to occupy binding sites on molecular targets and influence conformation. mdpi.com

| Property | Trifluoromethyl Group (-CF3) | Methyl Group (-CH3) | Reference |

|---|---|---|---|

| Electronegativity | Strongly electron-withdrawing | Weakly electron-donating | mdpi.comwikipedia.org |

| Lipophilicity (Hansch π value) | +0.88 | +0.56 | mdpi.com |

| Metabolic Stability | High; resistant to oxidation | Susceptible to metabolic oxidation | wikipedia.org |

| Bond Dissociation Energy (C-X) | ~485 kJ/mol (C-F) | ~414 kJ/mol (C-H) | mdpi.com |

| Steric Size (van der Waals radius) | Larger than -CH3 | Smaller than -CF3 | mdpi.com |

Foundational Role of Isoxazole (B147169) Scaffolds in Contemporary Organic Synthesis

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and its versatility as a synthetic intermediate. researchgate.netresearchgate.net The unique electronic and structural properties of the isoxazole ring make it an indispensable tool in the synthesis of complex molecules. rsc.org

The isoxazole ring is a key component in numerous FDA-approved drugs, highlighting its importance in pharmaceutical development. nih.gov These compounds are used to treat a range of conditions, including inflammation, bacterial infections, and schizophrenia. researchgate.netrsc.org

| Drug Name | Therapeutic Class | Reference |

|---|---|---|

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) | researchgate.netrsc.org |

| Dicloxacillin | Antibiotic | researchgate.net |

| Iloperidone | Antipsychotic | rsc.org |

| Danazol | Endocrine agent | rsc.org |

| Leflunomide | Immunosuppressant | researchgate.net |

Beyond its direct role in pharmaceuticals, the isoxazole ring is a versatile building block in organic synthesis. researchgate.net The weak N-O bond within the ring is susceptible to cleavage under specific reductive or basic conditions. This property allows chemists to use the stable isoxazole ring to carry out modifications on other parts of the molecule before cleaving it to reveal other functional groups, such as β-hydroxy ketones or α,β-unsaturated oximes. researchgate.net

Emerging Trends in the Functionalization of Isoxazole Derivatives

The synthesis of isoxazoles has traditionally been dominated by methods like 1,3-dipolar cycloadditions and condensation reactions. researchgate.net However, recent advancements have focused on the direct functionalization of the pre-formed isoxazole ring, offering more efficient and selective routes to novel derivatives. researchgate.net

Emerging trends in this area include:

Transition Metal-Catalyzed C-H Functionalization: This powerful strategy allows for the direct attachment of new substituents to the carbon-hydrogen bonds of the isoxazole ring. Rhodium(III)-catalyzed C-H activation, for example, has been used to introduce functional groups at specific positions, guided by directing groups within the molecule. researchgate.net This approach is highly step-economic, creating complex molecules from simpler starting materials. acs.org

Metal-Free Cycloadditions: While many cycloaddition reactions rely on copper or ruthenium catalysts, there is a growing trend toward developing metal-free alternatives to reduce cost, toxicity, and waste. rsc.org These methods often use organocatalysts or induction via ultrasound to achieve the desired transformation. rsc.org

Electrophilic Cyclization: New methods involving the reaction of precursors like 2-alkyn-1-one O-methyl oximes with electrophiles such as iodine monochloride or bromine can produce highly substituted 4-haloisoxazoles under mild conditions. acs.org

Photochemical Conversions: The use of light to induce chemical reactions has led to novel transformations of isoxazoles into other heterocyclic systems, such as 5-hydroxyimidazolines, expanding the synthetic utility of the isoxazole scaffold. researchgate.net

These modern synthetic strategies are crucial for expanding the chemical space of isoxazole derivatives, enabling the creation of more complex and potent molecules for various applications.

Focus on (3-(Trifluoromethyl)isoxazol-5-yl)methanol

This specific compound serves as a prime example of a functionalized isoxazole. Its synthesis has been reported via the reaction of a trifluoromethylated precursor with propargyl alcohol. rsc.org The presence of the trifluoromethyl group at the 3-position and a versatile methanol (B129727) group at the 5-position makes it a valuable building block for further chemical elaboration. nih.gov The primary alcohol can be used as a handle for derivatization, allowing for the introduction of a wide variety of other functional moieties. nih.gov

| Property | Value | Reference |

|---|---|---|

| CAS Number | 93498-41-0 | rsc.org |

| Molecular Formula | C5H4F3NO2 | rsc.org |

| Appearance | Colourless liquid | rsc.org |

| Synthesis Method | Reaction of a trifluoromethylated precursor with propargyl alcohol | rsc.org |

Properties

IUPAC Name |

[3-(trifluoromethyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO2/c6-5(7,8)4-1-3(2-10)11-9-4/h1,10H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBWSJXWRRQFKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Trifluoromethyl Isoxazol 5 Yl Methanol and Its Analogs

De Novo Synthesis Routes to (3-(Trifluoromethyl)isoxazol-5-yl)methanol

De novo synthesis involves the construction of the heterocyclic ring from acyclic precursors. For this compound, this approach is particularly effective, primarily utilizing cycloaddition reactions to form the core isoxazole (B147169) structure with the trifluoromethyl group and a precursor to the hydroxymethyl group in place.

Cycloaddition Reactions in Trifluoromethylated Isoxazole Formation

Cycloaddition reactions are powerful tools for the construction of five-membered heterocycles like isoxazoles. wikipedia.org These reactions, particularly [3+2] cycloadditions, offer a direct and often regioselective pathway to the isoxazole core. nih.gov

The 1,3-dipolar cycloaddition is a cornerstone in isoxazole synthesis, involving the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org The most common approach for synthesizing 3,5-disubstituted isoxazoles is the reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). nih.govedu.krd

For the specific synthesis of this compound, the key reaction involves the in situ generation of trifluoromethyl nitrile oxide, which then reacts with an appropriate alkyne. Research has detailed the synthesis of the target compound via the cycloaddition of trifluoromethyl nitrile oxide with propargyl alcohol. rsc.org In this procedure, controlling the rate of formation of the trifluoromethyl nitrile oxide is critical to favor the desired isoxazole product over the furoxan dimer by-product. nih.gov The reaction of trifluoromethylhydroximoyl chloride with a base generates the highly reactive trifluoromethyl nitrile oxide, which is immediately trapped by propargyl alcohol to yield this compound. rsc.org A 74% yield was reported for this specific transformation. rsc.org

This methodology is versatile and has been applied to a range of alkynes to produce various trifluoromethylated isoxazoles. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Trifluoromethylated Isoxazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Product | Yield | Reference |

|---|---|---|---|---|

| Trifluoromethylhydroximoyl chloride | Propargyl alcohol | This compound | 74% | rsc.org |

| Trifluoromethylhydroximoyl chloride | 4-Ethynylbenzonitrile | 4-(3-(Trifluoromethyl)isoxazol-5-yl)benzonitrile | 60% | rsc.org |

| Trifluoromethylhydroximoyl chloride | 1-Ethynyl-4-methoxybenzene | 5-(4-Methoxyphenyl)-3-(trifluoromethyl)isoxazole | 84% | rsc.org |

This table is interactive and can be sorted by column.

An alternative cycloaddition strategy involves the denitrogenative cyclization of vinyl azides. A general method has been developed for the synthesis of 5-(trifluoromethyl)isoxazoles through the reaction of vinyl azides with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base like triethylamine (B128534) (NEt3). rsc.orgrsc.org

The proposed mechanism involves the trifluoroacetylation of the vinyl azide (B81097), followed by deprotonation, cyclization, and the elimination of dinitrogen gas to form the isoxazole ring. rsc.org This one-pot approach allows for the facile synthesis of structurally diverse 5-(trifluoromethyl)isoxazole (B40923) derivatives from various vinyl azides, with yields ranging from 25% to 99%. rsc.org This method represents an operationally convenient alternative for producing perfluoroalkylated isoxazoles. rsc.org

Table 2: Synthesis of 5-Trifluoromethyl Isoxazoles via Denitrogenative Cyclization

| Vinyl Azide Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| (E)-1-azido-1,2-diphenylethene | Trifluoroacetic anhydride | 3,4-diphenyl-5-(trifluoromethyl)isoxazole | 95% | rsc.org |

| (E)-1-azido-1-(4-methoxyphenyl)-2-phenylethene | Trifluoroacetic anhydride | 3-(4-methoxyphenyl)-4-phenyl-5-(trifluoromethyl)isoxazole | 99% | rsc.org |

| (E)-1-azido-2-phenyl-1-(p-tolyl)ethene | Trifluoroacetic anhydride | 4-phenyl-3-(p-tolyl)-5-(trifluoromethyl)isoxazole | 98% | rsc.org |

This table is interactive and can be sorted by column.

Post-Cyclization Functionalization of Isoxazole Rings to Incorporate Trifluoromethyl and Hydroxymethyl Groups

An alternative to de novo synthesis is the modification of a pre-formed isoxazole ring. This approach is valuable for creating analogs that may be difficult to access through direct cyclization. However, direct functionalization of isoxazoles can be challenging and often requires activation of the ring. researchgate.netnih.gov

Transition metal catalysis has become a pivotal tool for the functionalization of isoxazoles, enabling the construction of complex derivatives that would be otherwise difficult to synthesize. researchgate.netresearchgate.net These methods allow for site-selective modifications, retaining the valuable isoxazole core. researchgate.net Transition-metal-catalyzed reactions can facilitate the formation of C-C and C-X bonds at various positions of the isoxazole ring. rsc.org

While a direct, one-step transition metal-catalyzed introduction of a hydroxymethyl group at the C5 position and a trifluoromethyl group at the C3 position onto a plain isoxazole ring is not a commonly reported strategy, related functionalizations are well-documented. For instance, nucleophilic trifluoromethylation at the 5-position of isoxazoles has been achieved using the Ruppert-Prakash reagent (TMSCF3), but this requires activation of the ring, for example, with a nitro group at the 4-position. nih.gov Such strategies highlight the potential for post-cyclization trifluoromethylation. The introduction of a hydroxymethyl group could then be envisioned through subsequent functional group transformations of another handle installed via cross-coupling reactions.

Direct C-H activation is a modern and atom-economical strategy for derivatizing heterocyclic compounds, including isoxazoles. researchgate.net This approach avoids the need for pre-functionalized starting materials, such as halogenated isoxazoles.

Research has demonstrated the potential for C-H functionalization on the trifluoromethylated isoxazole core. For example, the reactivity at the isoxazole 4-position has been explored, with conditions for intermolecular C-H arylation being successfully identified. nih.gov Furthermore, more advanced techniques such as rhodium(III)-catalyzed, carboxylate-directed C-H activation have been developed for the functionalization of isoxazoles, enabling access to novel derivatives that are not readily synthesized by other means. researchgate.net These methodologies pave the way for the late-stage introduction of various functional groups onto the isoxazole scaffold, which could be adapted to install or elaborate the hydroxymethyl group in complex molecular settings.

Regioselective Electrophilic and Nucleophilic Substitution Reactions on Isoxazoles

The functionalization of the isoxazole ring can be achieved through various substitution reactions. Isoxazoles are known to undergo electrophilic aromatic substitution at the 4-position. reddit.com However, direct functionalization can be challenging due to the poor nucleophilicity and potential instability of the isoxazole ring under strongly acidic or basic conditions. researchgate.net To overcome these limitations, transition metal catalysts are often employed to facilitate these transformations under milder conditions. researchgate.net

Nucleophilic aromatic substitution (SNAr) reactions provide another avenue for isoxazole functionalization. For instance, 5-nitroisoxazoles can react with various nucleophiles to yield a range of substituted isoxazole derivatives in good yields under mild conditions. researchgate.net This approach has been utilized in the synthesis of 3,5- and 3,4,5-substituted isoxazoles. researchgate.net Additionally, amination of 3-bromoisoxazoles can be achieved through nucleophilic aromatic substitution, although it may require microwave irradiation to proceed effectively.

Synthesis of Related Trifluoromethylated Isoxazole Architectures

The synthesis of trifluoromethylated isoxazoles can be approached in several ways, primarily categorized by the position of the trifluoromethyl group on the isoxazole ring.

Regioselective Syntheses of 3- and 5-Fluoroalkyl Isoxazoles

A facile synthetic route to either 3- or 5-fluoroalkyl-substituted isoxazoles has been developed using fluoroalkyl ynones and binucleophiles. enamine.netacs.org This method allows for the regioselective synthesis of these compounds on a multigram scale. enamine.netacs.org The reaction of fluoroalkyl-substituted ynones with hydroxylamine (B1172632) can proceed via either a 1,2- or 1,4-addition route, leading to the formation of single regioisomers of 3- or 5-fluoroalkyl isoxazoles, respectively. acs.org This approach has been successfully applied to the synthesis of fluorinated analogs of biologically active molecules like Isocarboxazid and Mepiprazole. enamine.netacs.org

Another significant method involves the [3+2] cycloaddition of nitrile oxides with fluoroalkyl-substituted alkenes or alkynes. nih.gov However, these reactions have sometimes faced challenges with regioselectivity, often yielding the desired 5-(fluoroalkyl)isoxazoles as minor products. nih.gov

Synthesis of 5-(Trifluoromethyl)isoxazoles

Several methods have been developed for the synthesis of 5-(trifluoromethyl)isoxazoles. One notable approach is the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine. rsc.orgrsc.org This protocol has been extended to the synthesis of other perfluoroalkylated isoxazoles and allows for the facile preparation of structurally diverse 5-(perfluoroalkyl)isoxazole derivatives. rsc.orgrsc.org

A comprehensive study has also reported the synthesis of 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes. nih.gov This involves a one-pot, metal-free [3+2] cycloaddition of CF3-substituted alkenes and halogenoximes, yielding 3,5-disubstituted isoxazoles regioselectively in good to excellent yields on a large scale. nih.gov Furthermore, 5-fluoromethyl- and 5-difluoromethylisoxazoles have been synthesized via late-stage deoxofluorination of the corresponding 5-hydroxymethyl or 5-formyl derivatives. nih.gov The reaction of isoxazole-5-carbaldehydes with the Ruppert–Prakash reagent (TMSCF3) has also been utilized to prepare (β,β,β-trifluoro-α-hydroxyethyl)isoxazoles. nih.gov

The reduction of 5-(trifluoromethyl)isoxazoles with lithium aluminum hydride has been shown to produce (2,2,2-trifluoroethyl)aziridines. acs.org

Synthesis of 4-(Trifluoromethyl)isoxazoles

The synthesis of 4-(trifluoromethyl)isoxazoles has been described as synthetically challenging, with few methods available. researchgate.netresearchgate.net A metal-free, cascade regio- and stereoselective trifluoromethyloximation, cyclization, and elimination strategy using readily available α,β-unsaturated carbonyl compounds has been developed. organic-chemistry.orgacs.org This method employs sodium triflinate (CF3SO2Na) as the trifluoromethyl source and tert-butyl nitrite (B80452) (tBuONO) as both an oxidant and a nitrogen-oxygen unit donor. organic-chemistry.org The reaction proceeds via a radical pathway and demonstrates broad substrate scope and excellent functional group tolerance. organic-chemistry.orgacs.org This approach has been used to synthesize a trifluoromethyl analog of an anticancer agent. acs.org

Synthesis of 3-(Trifluoromethyl)-2-isoxazolines

Functionalized 3-trifluoromethyl-2-isoxazolines can be prepared from trifluoromethyl aldoxime under mild conditions using diacetoxyiodobenzene (B1259982) (DIB) as an oxidant. beilstein-journals.orgnih.gov This one-pot, metal-free protocol involves the oxidation of trifluoromethyl aldoxime to trifluoroacetonitrile (B1584977) oxide, which then undergoes a 1,3-dipolar cycloaddition with olefins. beilstein-journals.orgnih.gov The cycloaddition with terminal olefins proceeds with complete regioselectivity, yielding the 3-trifluoromethyl-5-substituted-2-isoxazoline. beilstein-journals.orgnih.gov These 3-trifluoromethyl-2-isoxazolines can be subsequently ring-opened to yield trifluoromethylated γ-amino alcohols. beilstein-journals.org

Highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives with a triflyl (SO2CF3) group at the 4-position have been synthesized via diastereoselective trifluoromethylation and halogenation of isoxazole triflones using the Ruppert–Prakash reagent. nih.govnih.gov This method is applicable to a range of substrates, including 3,5-diaryl isoxazole triflones and 3-aryl-5-styrylisoxazole triflones, providing products in high yields with excellent diastereoselectivities. nih.govnih.gov

Key Reagents and Optimized Conditions for Trifluoromethylation in Isoxazole Chemistry

The introduction of the trifluoromethyl group into the isoxazole ring relies on a variety of key reagents and optimized reaction conditions.

For the synthesis of 4-(trifluoromethyl)isoxazoles, a metal-free system utilizing sodium triflinate (CF3SO2Na) as the trifluoromethyl source and tert-butyl nitrite (tBuONO) as an oxidant and N-O unit donor has proven effective. organic-chemistry.org The reaction is typically carried out in dimethyl sulfoxide (B87167) (DMSO) under sealed conditions, where in situ pressure can facilitate product formation. organic-chemistry.org

In the synthesis of 3-(trifluoromethyl)-2-isoxazolines, diacetoxyiodobenzene (DIB) is a key oxidant for the conversion of trifluoromethyl aldoxime to the corresponding nitrile oxide. beilstein-journals.orgnih.gov

The Ruppert–Prakash reagent (TMSCF3) is a versatile nucleophilic trifluoromethylating agent used in the synthesis of (β,β,β-trifluoro-α-hydroxyethyl)isoxazoles from isoxazole-5-carbaldehydes and in the diastereoselective trifluoromethylation of isoxazole triflones to form 5-trifluoromethyl-2-isoxazolines. nih.govnih.govnih.gov

For the synthesis of 5-(trifluoromethyl)isoxazoles, trifluoroacetic anhydride (TFAA) is used in the denitrogenative cyclization of vinyl azides. rsc.org The reaction is often carried out in the presence of a base such as triethylamine (NEt3) . rsc.org

The following table summarizes some of the key reagents and their applications in the synthesis of trifluoromethylated isoxazoles.

| Reagent | Application | Isoxazole Product |

| Sodium triflinate (CF3SO2Na) & tBuONO | Trifluoromethyloximation/cyclization/elimination | 4-(Trifluoromethyl)isoxazoles organic-chemistry.org |

| Diacetoxyiodobenzene (DIB) | Oxidation of trifluoromethyl aldoxime | 3-(Trifluoromethyl)-2-isoxazolines beilstein-journals.orgnih.gov |

| Ruppert–Prakash reagent (TMSCF3) | Nucleophilic trifluoromethylation | 5-(β,β,β-Trifluoro-α-hydroxyethyl)isoxazoles nih.gov, 5-Trifluoromethyl-2-isoxazolines nih.govnih.gov |

| Trifluoroacetic anhydride (TFAA) & NEt3 | Denitrogenative cyclization of vinyl azides | 5-(Trifluoromethyl)isoxazoles rsc.org |

Utilization of Ruppert-Prakash Reagent (TMSCF3) in Fluorination Reactions

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is a widely employed nucleophilic trifluoromethylating agent. Its application is particularly relevant for the synthesis of trifluoromethylated alcohols from carbonyl precursors. In the context of this compound analogs, TMSCF3 can be utilized in the key step of introducing the trifluoromethyl group to a pre-formed isoxazole scaffold.

One prominent strategy involves the reaction of an isoxazole-5-carbaldehyde (B108842) with the Ruppert-Prakash reagent. This reaction proceeds via nucleophilic addition of the trifluoromethyl anion, generated in situ from TMSCF3 by a fluoride (B91410) initiator, to the aldehyde carbonyl group. The resulting product is a (β,β,β-trifluoro-α-hydroxyethyl)isoxazole, an immediate analog of the target compound. This method offers a direct way to install the trifluoromethylcarbinol functionality onto the isoxazole ring. The reaction is typically carried out in an aprotic solvent, and various fluoride sources can be used to catalyze the reaction.

Table 1: Examples of Ruppert-Prakash Reagent in Trifluoromethylation

| Precursor | Reagent | Product | Reference |

| Isoxazole-5-carbaldehyde | TMSCF₃ | (β,β,β-trifluoro-α-hydroxyethyl)isoxazole | Fictional example based on established reactivity |

| Benzaldehyde | TMSCF₃ | α-(Trifluoromethyl)benzyl alcohol | General transformation |

Application of Trifluoroacetic Anhydride (TFAA) in Trifluoroacetylation and Cyclization

Trifluoroacetic anhydride (TFAA) is a versatile and powerful reagent in organic synthesis, often employed as a trifluoroacetylating agent and a promoter for cyclization reactions. google.comgoogle.compharm.or.jp In the synthesis of 5-(trifluoromethyl)isoxazoles, TFAA plays a crucial role in a denitrogenative cyclization reaction of vinyl azides. rsc.org

This methodology involves the reaction of a vinyl azide with TFAA in the presence of a base, such as triethylamine. The reaction proceeds through a cascade of transformations, ultimately leading to the formation of the 5-(trifluoromethyl)isoxazole ring system. To synthesize analogs of this compound using this approach, a vinyl azide precursor bearing a protected hydroxymethyl group would be required. The TFAA-mediated cyclization would then construct the trifluoromethylated isoxazole core, followed by deprotection to reveal the methanol (B129727) functionality. This method is advantageous for its ability to construct the perfluoroalkylated isoxazole ring in a single step from readily available precursors. rsc.org The scope of this reaction has been extended to other perfluorocarboxylic anhydrides, allowing for the synthesis of a variety of 5-(perfluoroalkyl)isoxazole derivatives. rsc.org

Development and Use of CF3SO2Na as a Trifluoromethylating Agent

Sodium trifluoromethanesulfinate (CF3SO2Na), often referred to as the Langlois reagent, has emerged as a valuable and easy-to-handle reagent for radical trifluoromethylation. beilstein-journals.orgnih.gov It serves as a source of the trifluoromethyl radical (•CF3) upon oxidation. While many reported applications of CF3SO2Na in isoxazole synthesis lead to 4-(trifluoromethyl)isoxazoles from α,β-unsaturated carbonyls, its use in generating 3-trifluoromethylated isomers is also of significant interest. organic-chemistry.org

The synthesis of 3-(trifluoromethyl)isoxazoles using CF3SO2Na can be envisioned through the radical trifluoromethylation of alkynes. The reaction would involve the generation of the •CF3 radical from CF3SO2Na, which then adds to an appropriately substituted alkyne. Subsequent cyclization with a nitrogen and oxygen source would yield the desired isoxazole ring. For the synthesis of this compound, a propargyl alcohol derivative would be a suitable alkyne precursor. The reaction conditions typically involve an oxidant to generate the trifluoromethyl radical and can be performed under metal-free conditions, contributing to the sustainability of the process. organic-chemistry.org

Direct O-Trifluoromethylation of Alcohols for Ether Formation

Direct O-trifluoromethylation of alcohols to form trifluoromethyl ethers is a challenging transformation due to the nature of the oxygen atom. However, recent advancements have led to the development of powerful electrophilic trifluoromethylating reagents, particularly hypervalent iodine compounds. This methodology is not a synthesis of this compound itself, but rather a subsequent functionalization of its alcohol group.

This transformation allows for the conversion of the hydroxyl group of this compound into a trifluoromethoxy group (-OCF3), yielding 5-(trifluoromethoxymethyl)-3-(trifluoromethyl)isoxazole. This derivatization can significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity and metabolic stability, which is of high importance in drug discovery. The reaction typically employs a hypervalent iodine reagent as the trifluoromethyl source and may be catalyzed by a Lewis acid.

Table 2: Reagents for Direct O-Trifluoromethylation of Alcohols

| Reagent Class | Specific Example | Application |

| Hypervalent Iodine Reagents | Togni reagents, Umemoto reagents | Conversion of R-OH to R-OCF₃ |

Integration of Green Chemistry Principles in Trifluoromethylated Isoxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like trifluoromethylated isoxazoles to minimize environmental impact and enhance safety and efficiency. semanticscholar.org

Development of Environmentally Benign Reagents and Solvent Systems

A key aspect of green chemistry in isoxazole synthesis is the replacement of hazardous organic solvents with more environmentally friendly alternatives. Water has been successfully employed as a solvent for the synthesis of isoxazoles, offering advantages in terms of cost, safety, and environmental impact. nih.gov The use of aqueous micellar conditions, employing surfactants, has also been shown to improve the efficiency of trifluoromethylation reactions using CF3SO2Na, allowing for recycling of the aqueous medium. beilstein-journals.org

Ionic liquids are another class of green solvents that have been explored for isoxazole synthesis. researchgate.net Their low volatility, high thermal stability, and ability to be recycled make them attractive alternatives to traditional organic solvents. Furthermore, solvent-free synthetic methods, often utilizing techniques like ball-milling, represent a highly sustainable approach by completely eliminating the need for a solvent. nih.gov The development of metal-free catalytic systems, for instance in the synthesis of 4-(trifluoromethyl)isoxazoles using CF3SO2Na, further contributes to the greenness of the process by avoiding potentially toxic and expensive metal catalysts. organic-chemistry.org

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This technology aligns well with the principles of green chemistry by improving energy efficiency.

Progress in Metal-Free Synthetic Methodologies

The development of synthetic routes to isoxazole derivatives that avoid the use of metal catalysts has become a significant area of focus in organic chemistry. This shift is driven by the inherent disadvantages associated with metal-catalyzed reactions, which include high costs, the toxicity of residual metals in the final products, and the generation of metallic waste, posing environmental concerns. rsc.org Consequently, researchers have explored a variety of metal-free alternatives that offer milder reaction conditions, operational simplicity, and improved environmental profiles.

A cornerstone of metal-free isoxazole synthesis is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. nih.gov This reaction typically involves the cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or alkene, to form the isoxazole or isoxazoline (B3343090) ring, respectively. rsc.orgnih.gov A major thrust in metal-free methodologies has been the development of efficient ways to generate the often unstable nitrile oxide intermediate in situ.

One of the most common metal-free approaches involves the oxidation of aldoximes. For instance, the reaction of an aldoxime with an oxidizing agent like sodium hypochlorite (B82951) (NaOCl) or Oxone in an aqueous medium can efficiently generate the required nitrile oxide, which then reacts with a suitable alkyne to yield the 3,5-disubstituted isoxazole. rsc.org This method is exemplified by the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol, where 4-methylbenzaldoxime is treated with sodium hypochlorite to form the nitrile oxide, which subsequently undergoes a [3+2] cycloaddition with propargyl alcohol. biolmolchem.com

A significant advancement in this area is the direct synthesis of this compound. This has been achieved through the reaction of a trifluoromethyl-nitrile oxide precursor with propargyl alcohol, affording the target compound in a good yield of 74% without the need for chromatographic purification. rsc.org

Another innovative metal-free strategy is the acid-switchable reaction of CF3-ynones with sodium azide (NaN3). nih.gov Under non-acidic conditions, this reaction yields 4-trifluoroacetyltriazoles. However, in the presence of an acid catalyst, the reaction pathway shifts to produce 5-CF3-isoxazoles in high yields. nih.gov This methodology provides a selective, metal-free route to trifluoromethylated isoxazoles, demonstrating the power of reaction condition control to dictate product outcomes.

Researchers have also utilized organocatalysts to facilitate the synthesis of isoxazoles. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been employed as a catalyst in the one-pot cascade reaction between aromatic aldehydes and ethyl nitroacetate (B1208598) in water under ultrasonication to form isoxazole derivatives. rsc.orgnih.gov Furthermore, enamine-triggered [3+2] cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides represent another metal-free pathway to substituted isoxazoles. organic-chemistry.org

The table below summarizes various metal-free approaches for the synthesis of isoxazole derivatives.

Table 1: Selected Metal-Free Synthetic Methodologies for Isoxazoles

| Methodology | Reactants | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Aldoxime and Alkyne | Sodium Hypochlorite (NaOCl), Triethylamine | 3,5-Disubstituted Isoxazoles | rsc.org |

| 1,3-Dipolar Cycloaddition | Aldoxime and Alkene | Oxone, aqueous medium, room temperature | 3,5-Disubstituted Isoxazoles | rsc.org |

| Acid-Switchable Cyclization | CF3-ynone and Sodium Azide (NaN3) | Acid catalyst (e.g., HCl, H2SO4) | 5-CF3-Isoxazoles | nih.gov |

| Organocatalyzed Cascade Reaction | Aromatic Aldehyde and Ethyl Nitroacetate | DABCO (20 mol%), water, 80 °C, ultrasonication | Isoxazole Derivatives | rsc.orgnih.gov |

| 1,3-Dipolar Cycloaddition | Trifluoromethyl-nitrile oxide precursor and Propargyl alcohol | Not specified | This compound | rsc.org |

The following table provides specific details on the synthesis of the target compound.

Table 2: Synthesis of this compound

| Starting Materials | Reaction Conditions | Product | Yield | Purification | Reference |

|---|---|---|---|---|---|

| Trifluoromethyl-nitrile oxide precursor, Propargyl alcohol | General procedure for alkyl alkynes | This compound | 74% | None (direct isolation) | rsc.org |

These advancements underscore the progress in developing sustainable and efficient metal-free synthetic routes, providing valuable alternatives to traditional metal-catalyzed methods for obtaining this compound and its analogs.

Chemical Reactivity and Transformational Pathways of 3 Trifluoromethyl Isoxazol 5 Yl Methanol

Chemical Transformations Involving the Isoxazole (B147169) Heterocycle

The isoxazole ring, while aromatic, possesses unique reactivity patterns stemming from the inherent weakness of the N-O bond and the specific electronic environment created by the trifluoromethyl substituent.

Advanced C-H Activation and Cross-Coupling Strategies for Isoxazole Functionalization

The direct functionalization of C-H bonds on the isoxazole ring represents a powerful and atom-economical strategy for structural elaboration. For trifluoromethylated isoxazoles, the C4-position is a primary target for such transformations. Research has demonstrated that the C4-H bond of isoxazoles bearing a trifluoromethyl group can be selectively functionalized through methods like deprotonation-lithiation followed by electrophilic quench, or through transition-metal-catalyzed C-H arylation. rsc.org

One established method involves the lithiation of the C4 position, which can then react with various electrophiles to introduce new substituents. Furthermore, intermolecular C-H arylation provides a direct route to connect aryl groups to the isoxazole core, expanding the molecular complexity and allowing for the synthesis of diverse derivatives. rsc.org These reactions are crucial for creating building blocks for pharmaceuticals and agrochemicals.

| Reaction Type | Reagents & Conditions | Product Type | Key Features |

|---|---|---|---|

| Deprotonation/Lithiation | 1. Strong base (e.g., n-BuLi, LDA) 2. Electrophile (E+) | 4-Substituted Isoxazole | Allows introduction of a wide range of electrophiles. |

| Intermolecular C-H Arylation | Aryl halide, Palladium or Rhodium catalyst, Base | 4-Aryl Isoxazole | Directly forms a C-C bond between the isoxazole and an aryl group. rsc.org |

Investigation of Isoxazole Ring-Opening and Subsequent Ring-Closing Cascade Mechanisms

The N-O bond in the isoxazole ring is susceptible to cleavage under various conditions, including nucleophilic attack, reduction, or photochemical induction. This bond weakness facilitates ring-opening reactions, which can be followed by intramolecular rearrangements to form new heterocyclic systems. A classic example of this cascade mechanism is the conversion of isoxazoles into pyrazoles.

This transformation is typically initiated by a nucleophilic attack, often by hydrazine, at the C5 position of the isoxazole ring. This leads to the cleavage of the N-O bond and the formation of an open-chain intermediate. Subsequent intramolecular condensation and dehydration result in the formation of a stable pyrazole (B372694) ring. While this reaction is general for isoxazoles, the specific substituents on the ring can influence the reaction conditions and outcomes.

Mechanistic Studies of Photoisomerization and Rearrangements in Isoxazole Systems

Photochemical energy can induce significant rearrangements in the isoxazole ring system. Upon UV irradiation, the weak N-O bond can cleave, leading to the formation of high-energy intermediates. A well-documented photoreaction is the isomerization of isoxazoles to oxazoles. elsevierpure.combeilstein-journals.org This transformation is believed to proceed through a highly strained azirine intermediate.

Studies on closely related compounds, such as 5-phenyl-3-(trifluoromethyl)isoxazole, have shown that irradiation leads to the formation of the corresponding oxazole (B20620) product. When such reactions are performed in the presence of a nucleophilic solvent like methanol (B129727), the azirine intermediate can be trapped, leading to the formation of aziridine (B145994) derivatives. This highlights the dual reactivity of the intermediate, which can either rearrange to the oxazole or react with available nucleophiles.

Reactions and Derivatizations of the Primary Alcohol Functionality

The hydroxymethyl group at the C5 position of (3-(Trifluoromethyl)isoxazol-5-yl)methanol is a versatile handle for a wide range of synthetic modifications, allowing for the introduction of various functional groups and the extension of the molecular framework.

Synthetic Modifications via Esterification and Etherification of the Hydroxymethyl Group

The primary alcohol of this compound can be readily converted into esters and ethers using standard organic synthesis protocols. These modifications are fundamental in medicinal chemistry for altering properties such as solubility, stability, and bioavailability.

Esterification can be achieved by reacting the alcohol with carboxylic acids (often under acidic catalysis, e.g., Fischer esterification), acyl chlorides, or acid anhydrides. The use of acyl chlorides in the presence of a non-nucleophilic base like pyridine (B92270) is a common and efficient method.

Etherification can be accomplished through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which is then treated with an alkyl halide to form the ether linkage. Alternative methods can provide chemoselective etherification, which is useful in the presence of other sensitive functional groups. researchgate.net

| Reaction Type | Typical Reagents | Functional Group Formed |

|---|---|---|

| Esterification | Acyl Chloride, Pyridine | Ester (-O-C(=O)-R) |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester (-O-C(=O)-R) |

| Etherification | 1. NaH 2. Alkyl Halide (R-X) | Ether (-O-R) |

Selective Oxidation Reactions for Aldehyde/Carboxylic Acid Formation

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These oxidized derivatives serve as key intermediates for further synthetic transformations.

Aldehyde Formation: The partial oxidation to 3-(trifluoromethyl)isoxazole-5-carbaldehyde (B8741080) requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane oxidation are commonly employed for this purpose. The resulting aldehyde is a valuable precursor for reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations. researchgate.net

Carboxylic Acid Formation: Stronger oxidizing agents are used to convert the primary alcohol directly to 3-(trifluoromethyl)isoxazole-5-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and sulfuric acid, i.e., Jones reagent), or a two-step process involving initial oxidation to the aldehyde followed by further oxidation (e.g., with sodium chlorite). Saponification of a corresponding ester is also a viable route to the carboxylic acid. nih.govchemicalbook.com The carboxylic acid functionality allows for the formation of amides, esters, and other acid derivatives.

Nucleophilic Substitution Reactions at the Hydroxymethyl Position

The hydroxymethyl group at the C-5 position of this compound serves as a crucial functional handle for molecular elaboration through nucleophilic substitution reactions. Direct displacement of the hydroxyl group is generally unfavorable due to its poor leaving group nature (OH⁻). Consequently, synthetic strategies invariably involve a two-step process: activation of the hydroxyl group by converting it into a more facile leaving group, followed by substitution with a nucleophile.

A common and effective activation method is the conversion of the primary alcohol to its corresponding halide, typically a bromide or chloride. This transformation creates a highly electrophilic carbon center susceptible to attack by a wide range of nucleophiles. For instance, an approach analogous to the preparation of other 5-halomethylisoxazoles involves reacting the alcohol with reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to yield 5-(bromomethyl)- or 5-(chloromethyl)-3-(trifluoromethyl)isoxazole, respectively. These halogenated intermediates are versatile synthons for introducing various functionalities.

Once activated, these intermediates can undergo substitution reactions with diverse nucleophiles. An alternative approach for synthesizing related fluorinated isoxazoles involves the nucleophilic substitution of 5-bromomethyl derivatives. nih.gov This highlights the utility of the halogenated intermediate. The reaction of 5-(halomethyl)-3-(trifluoromethyl)isoxazole with nucleophiles such as amines, alkoxides, or cyanide would lead to the corresponding substituted products, expanding the chemical space accessible from the parent alcohol.

The table below summarizes plausible nucleophilic substitution pathways starting from this compound.

Table 1: Representative Nucleophilic Substitution Reactions

| Step | Transformation | Reagents & Conditions | Product |

|---|---|---|---|

| 1a | Activation (Halogenation) | Thionyl chloride (SOCl₂), Pyridine, 0 °C to rt | 5-(Chloromethyl)-3-(trifluoromethyl)isoxazole |

| 1b | Activation (Halogenation) | Phosphorus tribromide (PBr₃), Diethyl ether, 0 °C | 5-(Bromomethyl)-3-(trifluoromethyl)isoxazole |

| 2a | Substitution (Amination) | R₂NH, Base (e.g., K₂CO₃), Acetonitrile, rt | 5-((Dialkylamino)methyl)-3-(trifluoromethyl)isoxazole |

| 2b | Substitution (Etherification) | NaOR, THF, 0 °C to rt | 5-(Alkoxymethyl)-3-(trifluoromethyl)isoxazole |

These reactions are fundamental in leveraging this compound as a building block for more complex molecules in medicinal and materials chemistry. The efficiency of these substitutions is influenced by the electronic properties conferred by the trifluoromethyl group on the isoxazole ring.

Electronic and Steric Influence of the Trifluoromethyl Group on Reactivity

Impact on Aromaticity and Reactivity Profiles of the Isoxazole Ring

The trifluoromethyl (CF₃) group is a powerful modulator of molecular properties due to its unique electronic and steric characteristics. Its presence at the C-3 position of the isoxazole ring profoundly influences the heterocycle's reactivity. The CF₃ group is characterized by its strong electron-withdrawing nature, primarily through a potent negative inductive effect (-I effect) originating from the high electronegativity of the three fluorine atoms. mdpi.com

This strong electron withdrawal significantly decreases the electron density across the isoxazole ring system. As a result, the ring becomes deactivated towards electrophilic aromatic substitution. The positions on the ring (primarily C-4) are rendered less nucleophilic and therefore less reactive towards attacking electrophiles. Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack or ring-opening reactions. nih.govorganic-chemistry.org Research on related isoxazole systems has shown that the presence of a strong electron-withdrawing group, such as a triflyl group (SO₂CF₃), at the C-4 position activates the C-5 position for nucleophilic addition. nih.gov By analogy, the C-3 trifluoromethyl group in the title compound activates the entire ring, particularly the C-4 and C-5 positions, towards nucleophilic reagents.

Stereocontrol and Diastereoselective Outcomes in Fluorinated Systems

The trifluoromethyl group can exert significant stereocontrol in reactions occurring at adjacent or nearby stereocenters. This influence stems from a combination of steric bulk and powerful stereoelectronic effects. Although specific studies on diastereoselective reactions originating from the hydroxymethyl group of this compound are not extensively documented, principles derived from analogous fluorinated systems provide valuable insight.

The steric demand of the CF₃ group, while only moderately larger than a methyl group, can effectively shield one face of a nearby reactive center, directing the approach of reagents to the opposite, less-hindered face. mdpi.com More subtly, stereoelectronic effects, such as dipole-dipole interactions and hyperconjugation involving C-F bonds, can stabilize or destabilize certain transition states, thereby favoring the formation of one diastereomer over another.

In the broader context of fluorinated heterocycles, diastereoselective transformations are well-established. For example, a base-catalyzed cascade reaction of trifluoromethyl-substituted styrylisoxazoles with 1,4-dithiane-2,5-diol (B140307) proceeds with excellent diastereoselectivity to furnish highly functionalized tetrahydrothiophenes. researchgate.net Similarly, enantioselective rhodium-catalyzed cyclopropanations using 1-aryl-2,2,2-trifluorodiazoethanes generate trifluoromethyl-substituted cyclopropanes with high diastereoselectivity (>94%). acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(Bromomethyl)-3-(trifluoromethyl)isoxazole |

| 5-(Chloromethyl)-3-(trifluoromethyl)isoxazole |

| 5-((Dialkylamino)methyl)-3-(trifluoromethyl)isoxazole |

| 5-(Alkoxymethyl)-3-(trifluoromethyl)isoxazole |

| 2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile |

| 1,4-dithiane-2,5-diol |

Advanced Spectroscopic and Crystallographic Characterization of 3 Trifluoromethyl Isoxazol 5 Yl Methanol and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides a map of the proton environments within a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration reveals the number of protons it represents, and the multiplicity (splitting pattern) gives information about neighboring protons.

For (3-(Trifluoromethyl)isoxazol-5-yl)methanol, the ¹H NMR spectrum is expected to show three distinct signals:

A singlet corresponding to the single proton on the isoxazole (B147169) ring (H4). Its chemical shift is influenced by the aromaticity of the ring and the electron-withdrawing nature of the adjacent oxygen and trifluoromethyl-substituted carbon.

A signal for the methylene (B1212753) (-CH₂-) protons of the hydroxymethyl group. These protons are adjacent to a hydroxyl group and the isoxazole ring.

A broad singlet for the hydroxyl (-OH) proton, which can exchange with trace amounts of water in the solvent, often resulting in a broad signal with a variable chemical shift.

While full spectral data is not widely published, analysis of related structures allows for the prediction of these characteristic signals.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Assignment | Expected Multiplicity | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Isoxazole H4 | Singlet (s) | ~6.2 - 6.8 | Position influenced by the heterocyclic ring currents. |

| -CH₂- | Singlet (s) or Doublet (d) | ~4.6 - 5.0 | May appear as a doublet if coupled to the -OH proton. |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom typically gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

The ¹³C NMR spectrum of this compound is expected to display five signals:

Three signals for the isoxazole ring carbons (C3, C4, and C5). The C3 carbon, attached to the trifluoromethyl group, will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). The C5 carbon is attached to the hydroxymethyl group, and the C4 carbon is bonded to the ring proton.

One signal for the methylene carbon (-CH₂-).

One signal for the trifluoromethyl carbon (-CF₃), which will also appear as a prominent quartet with a large coupling constant.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Assignment | Expected Multiplicity (Proton Decoupled) | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| C3 (Isoxazole) | Quartet (q) | ~156 | Coupled to three fluorine atoms (¹JC-F). |

| C5 (Isoxazole) | Singlet (s) | ~173 | Deshielded due to attachment to two heteroatoms. |

| C4 (Isoxazole) | Singlet (s) | ~97 - 105 | Shielded relative to other ring carbons. |

| -CH₂- | Singlet (s) | ~55 - 60 | Typical range for a hydroxymethyl group on a heterocycle. |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. The chemical shift of the ¹⁹F signal is extremely sensitive to changes in the local electronic environment, making it a powerful tool for confirming the presence of fluorinated groups and monitoring reactions.

For this compound, the ¹⁹F NMR spectrum exhibits a single, sharp signal. This is because the three fluorine atoms of the trifluoromethyl group are chemically equivalent. In a study by Chesters et al., this signal was reported as a singlet at -63.9 ppm in deuterated chloroform (B151607) (CDCl₃). rsc.org This chemical shift is characteristic for a CF₃ group attached to an electron-deficient isoxazole ring. The absence of coupling indicates no adjacent fluorine or proton nuclei within three bonds.

Table 3: ¹⁹F NMR Data for this compound

| Fluorine Assignment | Multiplicity | Chemical Shift (δ, ppm) | Reference Solvent |

|---|

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound itself is not publicly available, an analysis of the closely related analogue, (3-Phenylisoxazol-5-yl)methanol , provides significant insight into the expected solid-state conformation. researchgate.net

In the structure of (3-Phenylisoxazol-5-yl)methanol, the isoxazole and phenyl rings are not coplanar, exhibiting a dihedral angle of 25.82 (3)°. researchgate.net The crystal packing is dominated by intermolecular O—H⋯O hydrogen bonds, where the hydroxyl group of one molecule donates a hydrogen bond to the isoxazole oxygen atom of an adjacent molecule. This interaction links the molecules into ribbons that propagate through the crystal lattice. researchgate.net We can anticipate that this compound would exhibit similar hydrogen bonding patterns, which are crucial in dictating its solid-state architecture and physical properties like melting point.

Table 4: Representative Crystallographic Data for Analogue (3-Phenylisoxazol-5-yl)methanol

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 41.03 (4) |

| b (Å) | 5.694 (5) |

| c (Å) | 7.348 (7) |

| β (°) | 98.51 (2) |

| Volume (ų) | 1698 (3) |

| Z | 8 |

| Key Feature | Intermolecular O—H⋯O hydrogen bonds form ribbons. |

Data sourced from Acta Crystallographica Section E. researchgate.net

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), allowing for the determination of a unique molecular formula.

For this compound, the molecular formula is C₅H₄F₃NO₂. The theoretical exact mass of its protonated molecular ion [M+H]⁺ can be calculated with high precision. HRMS analysis would be used to compare the experimentally measured mass to this theoretical value, thereby confirming the compound's elemental composition.

Theoretical Exact Mass Calculation:

Formula: C₅H₄F₃NO₂

Monoisotopic Mass: 167.0194 g/mol

[M+H]⁺ Ion: C₅H₅F₃NO₂⁺

Theoretical m/z: 168.0267

Experimental determination of a mass value extremely close to this theoretical m/z would provide strong evidence for the successful synthesis of the target compound. The technique also provides information about the molecule's stability and potential fragmentation pathways under ionization, which can further support structural assignments.

Computational Chemistry and Theoretical Investigations of Trifluoromethylated Isoxazoles

Quantum Chemical Calculations for Electronic Structure and Thermodynamic Properties (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the fundamental properties of trifluoromethylated isoxazoles. These methods provide a balance between computational cost and accuracy, making them suitable for studying complex molecular systems. Functionals such as B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p), are commonly used to optimize molecular geometries and predict a range of properties. acs.orgcuny.edu

The electronic structure of these compounds is a key focus. Calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's kinetic stability and chemical reactivity. researchgate.net For instance, a smaller energy gap suggests higher polarizability and greater chemical reactivity. researchgate.net Furthermore, the analysis of molecular electrostatic potential (MESP) maps helps to identify electron-rich and electron-deficient regions, predicting sites for nucleophilic and electrophilic attack. acs.org

Thermodynamic properties are also reliably calculated using DFT. These computations can predict the total energy, thermal energy, and Gibbs free energy of trifluoromethylated isoxazoles at different temperatures. acs.orgresearchgate.net This information is vital for understanding the stability of different isomers and for predicting the favorability of chemical reactions. cuny.edu

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -2559.7462 | Represents the total electronic and nuclear energy of the molecule at 0 K. researchgate.net |

| HOMO-LUMO Gap (a.u.) | 0.146 | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Rotational Barrier (kcal/mol) | 6.08057 | Energy required to rotate a substituent group, indicating conformational stability. acs.org |

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful asset for elucidating the complex mechanisms of reactions that form trifluoromethylated isoxazoles. DFT calculations can map out entire reaction pathways, providing detailed information about intermediates, transition states, and the energetics involved. nih.govmdpi.com

A notable example is the acid-switchable synthesis of 5-CF3-isoxazoles from the reaction of CF3-ynones with sodium azide (B81097). nih.govmdpi.com Computational studies have been instrumental in rationalizing the observed chemoselectivity of this reaction. nih.gov

By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a potential energy surface (PES) for the reaction can be constructed. nih.govresearchgate.net This surface provides a visual and quantitative representation of the reaction pathway, highlighting the most energetically favorable route.

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Allene (B1206475) D | 0.0 |

| TS-DE (Transition State) | 15.4 |

| Azide E | -0.5 |

| TS-E3a (Isoxazole Formation) | 21.9 |

| TS-E2a (Triazole Formation) | 24.8 |

Data sourced from DFT calculations on the reaction of CF3-ynones with NaN3 in the presence of acid. nih.gov

A key strength of computational modeling is its ability to identify and characterize transient species like reaction intermediates and transition states that are often difficult or impossible to observe experimentally. cuny.edumontclair.edu In the aforementioned synthesis, calculations identified key intermediates such as a basic allene (B) formed from the initial azide addition, which is then protonated under acidic conditions to form a neutral allene (D). mdpi.com This species then isomerizes to a crucial Z-configured vinyl azide intermediate (E), which is the direct precursor to the isoxazole ring. nih.govmdpi.com The geometries of these intermediates and the transition states connecting them were fully optimized, and frequency calculations confirmed their nature as either minima (intermediates) or first-order saddle points (transition states) on the potential energy surface. acs.org

Conformational Landscape Analysis of Trifluoromethylated Isoxazole Derivatives

The biological activity and physical properties of molecules are often dictated by their three-dimensional shape and conformational flexibility. Computational methods are used to perform conformational landscape analysis, which involves identifying all low-energy conformers of a molecule and the energy barriers for interconversion between them. nih.govmdpi.com

For a molecule like (3-(Trifluoromethyl)isoxazol-5-yl)methanol, a key conformational variable would be the rotation around the single bond connecting the methanol (B129727) group to the isoxazole ring. A potential energy surface can be generated by systematically rotating this dihedral angle and calculating the energy at each point using methods like DFT or Møller–Plesset perturbation theory (MP2). nih.gov This analysis would reveal the most stable orientations of the hydroxymethyl group relative to the isoxazole ring. Such studies can identify global and local energy minima, corresponding to stable conformers, and the transition states that separate them. nih.gov Factors influencing conformational preference, such as steric hindrance and intramolecular hydrogen bonding, can be elucidated through this analysis. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides highly valuable predictions of spectroscopic parameters, which are crucial for the identification and characterization of newly synthesized compounds. frontiersin.orgnsf.gov Theoretical calculations can generate predicted spectra (e.g., IR, Raman, NMR) that can be directly compared with experimental data to confirm a molecule's structure.

DFT calculations can predict vibrational frequencies and intensities, which can be used to simulate an infrared (IR) spectrum. acs.org While harmonic frequency calculations are standard, more accurate results that account for anharmonicity can be achieved, with functionals like B2PLYP showing excellent performance, often predicting frequencies within 10 cm⁻¹ of experimental values. frontiersin.org

Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, can be calculated. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. Comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data provides a robust method for structural verification. For this compound, experimental ¹H NMR data shows a characteristic singlet for the isoxazole proton at δ 6.20 ppm and signals for the methanol group. rsc.org Computational predictions would aim to reproduce these shifts, thereby validating both the synthesized structure and the computational model.

| Proton | Experimental Shift (ppm) rsc.org | Hypothetical Predicted Shift (ppm) |

|---|---|---|

| Isoxazole H-4 | 6.20 (s) | ~6.1-6.3 |

| CH₂ | Not explicitly stated, part of alcohol group | ~4.7-4.9 |

| OH | Not explicitly stated, part of alcohol group | Variable, depends on solvent/concentration |

Strategic Applications in Complex Molecule Synthesis and Scaffold Development

Role as Versatile Building Blocks for Polyfunctionalized Heterocycles

(3-(Trifluoromethyl)isoxazol-5-yl)methanol serves as an exemplary building block for the synthesis of diverse, polyfunctionalized heterocyclic systems. The isoxazole (B147169) ring itself is a stable aromatic core, and the trifluoromethyl group at the 3-position enhances metabolic stability and modulates electronic properties, making it a desirable feature in medicinal chemistry. The primary alcohol at the 5-position is the key reactive handle, allowing for a wide array of chemical transformations to introduce further complexity and functionality.

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a vast range of subsequent reactions such as Wittig reactions, reductive aminations, and amide bond formations. Alternatively, it can be converted into a leaving group (e.g., a tosylate or halide), enabling nucleophilic substitution reactions to introduce ethers, amines, azides, and carbon-carbon bonds. This versatility allows chemists to elaborate the core isoxazole scaffold into more complex structures.

Research has demonstrated the synthesis of various 5-(fluoroalkyl)isoxazole building blocks, which can be subsequently modified. For instance, ester-functionalized isoxazoles have been reduced to their corresponding alcohols, which are then converted to chloromethyl derivatives, showcasing a pathway for functional group interconversion that is directly applicable to this compound. These transformations are foundational for constructing libraries of compounds where the substituent at the 5-position is systematically varied. The controlled preparation of such trifluoromethylated isoxazole building blocks is crucial for their effective use in synthetic diversification through various coupling and cyclization strategies. nih.gov

Table 1: Synthetic Transformations of the Hydroxymethyl Group

| Starting Functional Group | Reagents/Conditions | Product Functional Group | Potential Subsequent Reactions |

|---|---|---|---|

| Primary Alcohol (-CH₂OH) | PCC, DMP | Aldehyde (-CHO) | Wittig, Reductive Amination, Grignard Addition |

| Primary Alcohol (-CH₂OH) | Jones Reagent, KMnO₄ | Carboxylic Acid (-COOH) | Amide Coupling, Esterification, Fischer Esterification |

| Primary Alcohol (-CH₂OH) | SOCl₂, PBr₃ | Halide (-CH₂X) | Nucleophilic Substitution (e.g., with NaN₃, KCN) |

Development of Chiral Fluorinated Compounds Utilizing the Isoxazole Scaffold

The incorporation of both fluorine and chirality into a single molecular entity is a powerful strategy in drug design, often leading to enhanced potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a valuable platform for the development of such chiral fluorinated compounds. While the parent molecule is achiral, the hydroxymethyl group serves as a prochiral center that can be targeted by asymmetric synthesis methodologies.

Strategies for introducing chirality include:

Asymmetric Catalysis: The oxidation of the alcohol to the corresponding aldehyde allows for subsequent asymmetric additions (e.g., asymmetric alkylation or allylation) to create a chiral secondary alcohol. Similarly, conversion to other functional groups can be followed by enantioselective reactions. For instance, the synthesis of chiral trifluoromethyl-substituted 2-isoxazolines has been achieved through asymmetric hydroxylamine (B1172632)/enone cascade reactions, demonstrating the feasibility of creating chiral centers adjacent to the isoxazole ring. nih.gov

Enzymatic Reactions: Biocatalytic methods, such as enantioselective acylation or deacylation of the alcohol using lipases, can resolve the racemic mixture or directly produce enantiomerically enriched derivatives.

Derivatization with Chiral Auxiliaries: The alcohol can be esterified with a chiral carboxylic acid, allowing for the separation of diastereomers, followed by the removal of the auxiliary to yield the enantiopure alcohol.

Recent studies have highlighted the synthesis of novel oxazol-5-one derivatives containing both a chiral trifluoromethyl moiety and an isoxazole ring, which have shown potent antitumor activities. nih.govresearchgate.net These examples underscore the successful integration of chirality into trifluoromethyl-isoxazole systems to generate biologically active molecules. Furthermore, significant progress has been made in the broader field of asymmetric synthesis of trifluoromethylated amines and carbinols, providing a toolbox of catalytic methods that could be adapted to derivatives of the isoxazole scaffold. nih.govnih.govresearchgate.net

Contributions to Advanced Chemical Scaffold Construction in Organic Synthesis

A chemical scaffold is the core structure of a molecule to which various functional groups are attached. An ideal scaffold provides a rigid and predictable three-dimensional arrangement of these groups. The trifluoromethyl-isoxazole core of this compound is an excellent foundation for advanced scaffold construction. The isoxazole ring is a bioisostere for phenyl and other aromatic rings but with improved properties such as reduced lipophilicity and the presence of hydrogen bond acceptors.

The compound's utility in scaffold development is exemplified by its role in synthesizing trisubstituted isoxazoles. In these architectures, the 3-position is occupied by the trifluoromethylphenyl group, the 5-position can be derived from the methanol (B129727) (e.g., through etherification or amination), and the 4-position can be further functionalized. This strategy has been successfully employed to build selective allosteric ligands for nuclear receptors. nih.gov In such work, a primary alcohol on a similar isoxazole core was used as a "functional handle" for derivatization, enabling the construction of a library of compounds with diverse linkers and functionalities. nih.gov

The stability of the isoxazole ring allows it to be carried through multi-step synthetic sequences, making it a reliable platform for building complex molecular architectures, including spirocyclic systems and other fused heterocycles. The defined geometry of the 3,5-disubstituted isoxazole ring ensures that substituents are projected into specific regions of space, which is critical for designing molecules that fit precisely into the binding pockets of biological targets like enzymes and receptors.

Utility in Structure-Activity Relationship (SAR) Investigations for Novel Chemical Entities

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. This compound is an ideal starting point for SAR investigations due to the ease with which its hydroxymethyl group can be chemically modified.

By converting the alcohol to various other functional groups, chemists can probe the importance of hydrogen bonding, size, lipophilicity, and electronic properties at the 5-position of the isoxazole ring. For example, a library of compounds can be rapidly synthesized where the -CH₂OH group is converted into:

Ethers (-CH₂OR): To explore the effect of steric bulk and lipophilicity.

Esters (-CH₂OC(O)R): To introduce different electronic and steric features.

Amines (-CH₂NRR'): To investigate the role of basicity and hydrogen bonding.

Carbon-linked substituents (-CH₂R): To expand the carbon skeleton.

A clear example of this utility is found in the optimization of trisubstituted isoxazoles as allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt). nih.gov In these studies, modifications around the isoxazole core, including at the position analogous to the methanol group, were crucial for exploring the SAR and improving potency. The research demonstrated that the presence of specific linkers, such as an ether linkage derived from an alcohol precursor, significantly influenced the compound's activity. nih.gov This highlights how a functional handle like the one present in this compound is essential for the systematic exploration required in lead optimization.

Table 2: Representative SAR Data for Isoxazole Derivatives This table is illustrative, based on principles from SAR studies of isoxazole scaffolds. nih.gov

| Compound | R-Group at C5-Methylene | Linker Type | Relative Potency (IC₅₀) | Key SAR Insight |

| A | -OH | Alcohol | Baseline | Starting point for derivatization |

| B | -O-Methyl | Ether | + | Small, lipophilic group tolerated |

| C | -O-Phenyl | Ether | +++ | Larger aromatic group enhances binding |

| D | -NH-Cyclopropyl | Amine | ++ | H-bond donor/acceptor beneficial |

| E | -CH₂-Phenyl | Carbon | +/- | Linker type and length are critical for activity |

Q & A

Basic: What are the standard synthetic routes for (3-(Trifluoromethyl)isoxazol-5-yl)methanol, and how is structural confirmation achieved?

Answer:

A common synthesis involves cyclocondensation of trifluoromethyl-substituted precursors with hydroxylamine derivatives. For example, in a protocol analogous to , [3-(4-benzyloxy-phenyl)-isoxazol-5-yl]-methanol was synthesized by reacting chlorosulfonyl isocyanate with a hydroxylamine intermediate at −78°C in THF, followed by recrystallization (ethyl acetate/hexane) to yield a pure product . Structural confirmation relies on 1H/13C NMR (e.g., chemical shifts for the isoxazole ring protons at δ 6.5–7.0 ppm and the trifluoromethyl group at δ 120–125 ppm in 13C NMR) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Advanced: How can researchers optimize reaction conditions to improve yields of this compound?

Answer:

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity at low temperatures (−78°C to 0°C), minimizing side reactions .

- Catalyst use : Lewis acids like ZnCl₂ or bases (e.g., triethylamine) can accelerate cyclocondensation .

- Purification : Recrystallization from ethyl acetate/hexane (1:2 ratio) improves purity, as demonstrated in .

- Monitoring : Liquid chromatography (LC) tracks reaction progress, ensuring complete conversion before workup .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR spectroscopy : 1H NMR identifies protons on the isoxazole ring (e.g., singlet for C5-H at δ 6.7–6.9 ppm) and the methanol group (broad peak at δ 2.0–3.0 ppm). 13C NMR confirms the trifluoromethyl group (quartet at δ 120–125 ppm, J = 285 Hz) .

- HRMS : ESI-HRMS or DCI-HRMS validates the molecular formula (e.g., [M+H]+ calculated for C₅H₅F₃NO₂: 168.0273) .

- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced: How can α-amylase inhibition assays be designed to evaluate the bioactivity of this compound?

Answer:

Follow the protocol in :

Sample preparation : Dissolve the compound in DMSO, then dilute in phosphate buffer (pH 6.8) to final concentrations (10–100 µM).

Enzyme incubation : Mix with α-amylase (e.g., Aspergillus oryzae) at 37°C for 10 min.

Substrate addition : Add starch solution; incubate for 30 min.

Detection : Terminate with 3,5-dinitrosalicylic acid (DNSA), boil for 5 min, and measure absorbance at 540 nm.

Data analysis : Calculate IC₅₀ values using nonlinear regression. Note: Include acarbose as a positive control .

Advanced: How can molecular docking studies elucidate the mechanism of α-amylase inhibition?

Answer:

- Software : Use AutoDock Vina or Schrödinger Maestro.

- Protein preparation : Retrieve α-amylase structure (PDB ID: 1DHK); optimize hydrogen bonding and protonation states.

- Ligand preparation : Generate 3D conformers of the compound and minimize energy (e.g., with OPLS4 force field).

- Docking parameters : Set grid box dimensions to cover the active site (x=15 Å, y=15 Å, z=15 Å).

- Analysis : Identify key interactions (e.g., hydrogen bonds with Asp197/Trp58, hydrophobic contacts with Trp163) .

Advanced: How to address discrepancies in reported synthetic yields or biological activities?

Answer:

- Reproducibility checks : Confirm solvent purity, reaction temperature, and catalyst ratios. For example, achieved >90% yield using ultra-dry THF, while other methods may require anhydrous conditions .

- Biological assays : Standardize enzyme sources (e.g., fungal vs. mammalian α-amylase) and buffer pH, as activity varies with experimental setup .

- Statistical validation : Use ANOVA to compare replicate data (n ≥ 3) and report confidence intervals .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage : Keep at −20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the methanol group.

- Solubility : Stable in DMSO (50 mg/mL) for ≤6 months; avoid aqueous solutions >24 hours due to hydrolysis .

Advanced: How to design structure-activity relationship (SAR) studies for trifluoromethyl-isoxazole derivatives?

Answer:

- Substituent variation : Synthesize analogs with halogens (Cl, Br) or methoxy groups at the phenyl ring (see , compounds 3k–3m) .

- Biological testing : Compare α-amylase IC₅₀ values; electron-withdrawing groups (e.g., CF₃) enhance activity by 2–3 fold vs. methoxy .

- Computational modeling : Use QSAR models to correlate logP, polar surface area, and binding affinities .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use a fume hood due to potential DMSO vapor ( ) .

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to scale up synthesis without compromising purity?

Answer:

- Batch optimization : Use flow chemistry for controlled exothermic reactions (e.g., cyclocondensation at −78°C).

- Workup : Replace recrystallization with flash chromatography (silica gel, ethyl acetate/hexane gradient) for faster purification .

- Process analytics : Implement in-line FTIR or LC-MS to monitor intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|